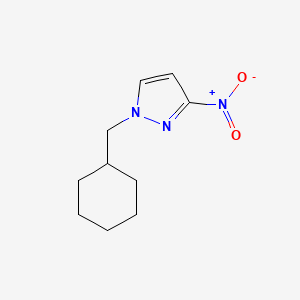

1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole

Beschreibung

Overview of Pyrazole (B372694) Heterocyclic Chemistry in Organic Synthesis

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. orientjchem.org This structural motif is a cornerstone in organic synthesis and is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The pyrazole ring is planar and aromatic, with one nitrogen atom being pyrrole-like (donating a lone pair to the aromatic system) and the other being pyridine-like (with its lone pair in the plane of the ring). orientjchem.orgnih.gov This configuration imparts both acidic and basic properties to the molecule. researchgate.net

The versatility of pyrazole chemistry stems from several key features:

Aromatic Stability : The ring is resistant to oxidation and undergoes electrophilic substitution reactions, typically at the C4 position. nih.gov

Tautomerism : Unsubstituted or C-substituted pyrazoles can exist in different tautomeric forms, which can influence their reactivity. researchgate.net

Multiple Reactive Sites : The pyrazole ring possesses both nucleophilic (N1, N2, C4) and electrophilic (C3, C5) positions, allowing for functionalization at any point on the ring depending on the reaction conditions. nih.gov

A vast number of synthetic methods have been developed to construct the pyrazole core, with the most common being the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov This accessibility has made pyrazole derivatives a focal point of research for applications ranging from pharmaceuticals to agrochemicals. orientjchem.org

Importance of Nitro Group Functionalization in Heterocyclic Scaffolds

The introduction of a nitro group (–NO₂) onto a heterocyclic ring is a powerful strategy in organic synthesis. nih.gov Nitro-containing heterocycles have been extensively investigated for a wide array of applications, largely due to the profound electronic and chemical changes the nitro group imparts to the parent molecule. nih.govresearchgate.net

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. wikipedia.org Its effect is twofold:

Inductive Effect : The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

Resonance Effect : The nitro group can delocalize electron density from the ring through resonance, further decreasing the electron density on the heterocyclic scaffold. nih.gov

This strong electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution, where the nitro group can act as a leaving group. wikipedia.org This activation facilitates the introduction of a wide variety of nucleophiles onto the heterocyclic core.

The nitro group is often described as a "synthetic chameleon" due to its ability to be converted into a plethora of other functional groups. The most common and synthetically valuable transformation is its reduction to an amino group (–NH₂). wikipedia.org This conversion is crucial because the resulting amine is a versatile nucleophile that can be used to construct more complex molecules, including fused heterocyclic systems. Other transformations of the nitro group can yield carbonyls, hydroxylamines, and azo groups, making it a key intermediate for chemical diversification.

Rationale for Investigating 1-Cyclohexylmethyl-3-nitro-1H-pyrazole

The specific structure of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole suggests a deliberate design aimed at exploring the interplay between the pyrazole core, the powerful electron-withdrawing nitro group, and a bulky, non-aromatic N1-substituent.

Blocks Tautomerism : It fixes the geometry of the ring, preventing tautomerization between the N1 and N2 positions. researchgate.net

Modulates Electronic Properties : The electronic nature of the substituent (electron-donating or electron-withdrawing) can influence the aromaticity and reactivity of the entire ring system. scispace.com

Influences Steric Interactions : The size and shape of the N1-substituent can direct the regioselectivity of subsequent reactions and affect how the molecule interacts with biological targets. lookchem.com

The choice of a cyclohexylmethyl group introduces a bulky, flexible, and lipophilic aliphatic moiety at the N1 position. This type of substituent is distinct from the more commonly studied small alkyl or aryl groups and can be used to probe how steric bulk and lipophilicity affect the chemical behavior of the nitrated pyrazole system.

The investigation of this compound fits logically within the broader context of pyrazole chemistry. Research into nitrated pyrazoles is a mature field, particularly concerning their synthesis and application as energetic materials or synthetic precursors. nih.govnih.gov Simultaneously, extensive research has focused on the regioselective synthesis of N1-substituted pyrazoles to build libraries of diverse compounds for drug discovery and materials science. lookchem.com

Therefore, the synthesis and characterization of this compound would serve to bridge these areas of research. It allows for the systematic study of how a specific, sterically demanding N1-substituent modulates the properties endowed by the 3-nitro group. Such studies are fundamental to developing a deeper understanding of structure-property relationships, which is essential for the rational design of new functional molecules.

Data Tables

Table 1: General Properties of the Pyrazole Nucleus

| Property | Description |

|---|---|

| Structure | Five-membered aromatic ring with two adjacent nitrogen atoms. |

| Aromaticity | Stable aromatic system with 6 π-electrons. |

| Reactivity | Undergoes electrophilic substitution (at C4) and can be functionalized at all ring positions. nih.govnih.gov |

| Acidity/Basicity | Amphoteric, possessing both a weakly acidic N-H proton and a basic pyridine-like nitrogen. nih.gov |

| Synthetic Access | Commonly synthesized via condensation of 1,3-dicarbonyls and hydrazines. nih.gov |

Table 2: Key Characteristics of the Nitro Group in Heterocyclic Chemistry

| Characteristic | Description |

|---|---|

| Electronic Effect | Strongly electron-withdrawing through induction and resonance. nih.govwikipedia.org |

| Activation | Activates the ring for nucleophilic aromatic substitution. wikipedia.org |

| Synthetic Utility | Can be reduced to an amino group or converted to various other functionalities. |

| Applications | Used in the synthesis of pharmaceuticals, energetic materials, and dyes. nih.govnih.gov |

Table 3: Physicochemical Properties of the Parent Compound 3-Nitro-1H-pyrazole Data sourced from PubChem CID 123419 and other chemical suppliers. chemsrc.comnih.govguidechem.com

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃N₃O₂ |

| Molecular Weight | 113.08 g/mol |

| Appearance | Light brown to yellow crystalline solid |

| Melting Point | 173-175 °C |

| Topological Polar Surface Area | 74.5 Ų |

| XLogP3-AA | 0.4 |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Nitro-1H-pyrazole |

Eigenschaften

IUPAC Name |

1-(cyclohexylmethyl)-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-13(15)10-6-7-12(11-10)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELVAPLJNMWOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole scaffold is a versatile platform in organic synthesis. nih.gov The electron-rich nature of the pyrazole system allows it to participate in various reactions. The C3 and C5 positions are generally considered electrophilic, while the C4 position is nucleophilic. nih.govresearchgate.net However, the presence and position of substituents, particularly a powerful electron-withdrawing group like the nitro group, profoundly alter this intrinsic reactivity.

Due to its aromatic character, the pyrazole ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. researchgate.net In an unsubstituted pyrazole, the attack preferentially occurs at the C4 position, which has the highest electron density. researchgate.netquora.com The C3 and C5 positions are deactivated by the adjacent electronegative nitrogen atoms. researchgate.net

In 1-(cyclohexylmethyl)-3-nitro-1H-pyrazole, the C3 position is occupied by a nitro group, which is a strong deactivating group. This group withdraws electron density from the ring, making electrophilic aromatic substitution significantly more difficult compared to an unsubstituted pyrazole. Nevertheless, any electrophilic attack would be strongly directed to the C4 position, which is meta to the deactivating nitro group and remains the most electron-rich carbon in the ring. quora.com Electrophilic attack at the C5 position is highly disfavored due to the combined electron-withdrawing effects of the adjacent pyridine-like nitrogen (N2) and the nitro group at C3.

The presence of the nitro group at the C3 position makes the pyrazole ring electron-deficient and thus susceptible to nucleophilic attack. A particularly relevant reaction for such systems is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. wikipedia.org VNS allows for the formal replacement of a hydrogen atom on an electron-deficient aromatic ring by a nucleophile. organic-chemistry.org The reaction typically involves a carbanion that has a leaving group attached to the carbanionic center. wikipedia.orgorganic-chemistry.org

For a 3-nitropyrazole derivative, the nitro group activates the ring for nucleophilic addition. The VNS reaction would likely proceed via the attack of a suitable carbanion at the C4 or C5 positions (ortho and para to the nitro group, respectively). organic-chemistry.orgkuleuven.be The reaction mechanism involves the initial formation of a σ-adduct, followed by a base-induced β-elimination of the leaving group from the adduct to restore aromaticity. organic-chemistry.orgnih.gov This methodology provides a direct route for the C-H functionalization and alkylation of nitro-activated heterocyclic systems. organic-chemistry.orgnih.gov VNS has been successfully applied to a variety of nitroaromatic and nitroheterocyclic compounds, including nitrothiophenes, nitropyrroles, and nitropyridines. kuleuven.be

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex organic molecules. rsc.org In the context of nitroarenes, the nitro group can act as a directing group, guiding the regioselective functionalization of C-H bonds, typically at the ortho position. acs.orgrsc.org This strategy offers an alternative to classical substitution reactions. rsc.org

For this compound, the nitro group at C3 could direct the palladium-catalyzed C-H arylation, allylation, or benzylation to the C4 position. acs.orgresearchgate.net The mechanism generally involves the formation of a palladacycle intermediate. nih.gov The presence of an electron-withdrawing group, such as a nitro group, can facilitate the C-H activation step by increasing the acidity of the C-H bond. researchgate.net This approach has been used for the regioselective C5-arylation of 4-nitropyrazoles and provides a convenient method for modifying the pyrazole scaffold. acs.orgthieme-connect.com

Transformations of the Nitro Group at C3

The nitro group itself is a versatile functional group that can undergo a wide range of chemical transformations, providing access to other important functionalities.

The reduction of the nitro group is one of its most common and useful transformations, as it provides access to the corresponding amino compounds, which are valuable synthetic intermediates. tandfonline.comarkat-usa.org The reduction of the C3-nitro group on the pyrazole ring can be achieved using various reagents and conditions, leading to different reduction products. wikipedia.org

The complete reduction to a 3-aminopyrazole (B16455) derivative can be accomplished through catalytic hydrogenation using catalysts like Palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide. wikipedia.orgorganic-chemistry.org Chemical reduction methods using metals in acidic media, such as iron in acetic acid or tin(II) chloride, are also widely employed for converting nitroarenes to anilines and can be applied to nitro-heterocycles. tandfonline.comwikipedia.org

Partial reduction can lead to other functional groups. For instance, controlled reduction can yield hydroxylamino or azoxy derivatives. wikipedia.org The choice of reducing agent and reaction conditions determines the final product.

| Reagent/Condition | Product | Reference |

|---|---|---|

| H₂, Pd/C or Raney Ni | Amino (-NH₂) | wikipedia.org |

| Fe, HCl/CH₃COOH | Amino (-NH₂) | wikipedia.org |

| SnCl₂, HCl | Amino (-NH₂) | tandfonline.com |

| Zn, NH₄Cl | Hydroxylamino (-NHOH) | wikipedia.org |

| NaAsO₂, NaOH | Azoxy (-N=N(O)-) | wikipedia.org |

Rearrangement reactions of nitropyrazoles are well-documented, particularly in the context of their synthesis. The most common rearrangement is the thermal conversion of N-nitropyrazoles to C-nitropyrazoles. nih.govresearchgate.net For example, 1-nitropyrazole (B188897) rearranges upon heating to yield 3(5)-nitropyrazole. researchgate.netacs.orgacs.org This process is believed to occur via a nih.govresearchgate.net sigmatropic migration of the nitro group. acs.org

While this compound is already a C-nitrated pyrazole, understanding these rearrangements is crucial to the broader chemistry of this class of compounds. In some cases, rearrangements involving adjacent functional groups can occur. For instance, the thermolysis of an ortho-azidonitro derivative can lead to unexpected products resulting from redox disproportionation, where one group is oxidized and the other is reduced, rather than the expected cyclization. mdpi.com Photochemical rearrangements of pyrazole derivatives are also known, which can lead to complex polycyclic structures. rsc.org Although less common, the possibility of migration of the nitro group from C3 to other positions on the ring under specific thermal or photochemical conditions cannot be entirely ruled out. nih.gov

Nucleophilic Displacements of the Nitro Group (if activated)

The nitro group in nitropyrazoles can be displaced by nucleophiles, a reaction that is highly dependent on the substitution pattern of the pyrazole ring. In the case of this compound, the nitro group at the 3-position is generally less reactive towards nucleophilic substitution compared to a nitro group at the 5-position in analogous N-substituted nitropyrazoles. For N-substituted 3(5)-nitropyrazoles, it has been observed that the nitro group at position 5 is significantly more reactive.

However, the presence of additional activating groups on the pyrazole ring can facilitate nucleophilic aromatic substitution (SNAr) of the nitro group. For instance, in 3,4-dinitropyrazoles with an N-substituent, nucleophilic attack occurs regioselectively at the 3-position. researchgate.net This suggests that further substitution on the pyrazole ring of this compound could activate the C-3 nitro group for displacement.

Common nucleophiles in these reactions include S-, O-, and N-nucleophiles. The general mechanism for SNAr reactions on aromatic rings involves the attack of the nucleophile to form a Meisenheimer-like intermediate, followed by the departure of the leaving group, in this case, the nitrite (B80452) ion. The stability of the intermediate is a key factor in determining the reaction rate and is enhanced by the presence of electron-withdrawing groups. wikipedia.orgyoutube.comlibretexts.org

Table 1: General Reactivity of Nitropyrazoles in Nucleophilic Aromatic Substitution

| Pyrazole System | Position of Nitro Group | Reactivity towards Nucleophiles | Activating Factors | Reference |

| N-Substituted 3(5)-Nitropyrazoles | 5 | High | Inherent electronic properties of the ring | researchgate.net |

| N-Substituted 3(5)-Nitropyrazoles | 3 | Low | Inherent electronic properties of the ring | researchgate.net |

| N-Substituted 3,4-Dinitropyrazoles | 3 | High | Presence of a second nitro group at position 4 | researchgate.net |

| Di- and Trinitropyrazoles | Varies | High | Multiple electron-withdrawing nitro groups | uni-muenchen.de |

Reactivity of the Cyclohexylmethyl Substituent

The cyclohexylmethyl group at the N-1 position of the pyrazole ring is primarily an alkyl substituent and its reactivity is largely that of a typical cycloalkane.

The cyclohexylmethyl substituent influences the reactivity of the pyrazole ring through a combination of electronic and steric effects.

Electronic Effects: As an alkyl group, the cyclohexylmethyl substituent has a weak electron-donating inductive effect (+I). This can slightly increase the electron density of the pyrazole ring, which may subtly modulate its reactivity towards electrophiles and nucleophiles. However, this effect is generally considered to be minor compared to the strong electron-withdrawing nature of the nitro group.

Steric Effects: The bulky nature of the cyclohexylmethyl group can exert significant steric hindrance around the N-1 position of the pyrazole ring. This can influence the approach of reagents to the adjacent C-5 position and the other nitrogen atom (N-2), potentially directing reactions to the less hindered C-4 and C-3 positions. The steric bulk may also affect the conformation of the molecule and its interactions with solvents and catalysts.

Direct functionalization of the cyclohexyl moiety in this compound is expected to follow the typical reactivity of cycloalkanes. Reactions such as free-radical halogenation could introduce functional groups onto the cyclohexyl ring, providing a handle for further synthetic modifications. However, the conditions required for such reactions must be compatible with the nitropyrazole core, which may be sensitive to harsh reagents or high temperatures.

Ring Opening and Recyclization Processes

While the pyrazole ring is generally stable, under certain conditions, it can undergo ring-opening and recyclization reactions. These transformations often involve highly reactive intermediates. For instance, the formation of a pyrazole nitrene from an azide (B81097) precursor can initiate a cascade of reactions leading to ring opening and subsequent recyclization. mdpi.comfsu.eduresearchgate.netpreprints.orgnih.gov Although this compound does not possess an azide group, this illustrates a potential, albeit not direct, pathway for the transformation of the pyrazole core. Such processes can lead to the formation of new heterocyclic structures. mdpi.com

Formation of Fused Heterocyclic Systems from Pyrazole Precursors

Functionalized pyrazoles are valuable precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry. nih.govresearchgate.netsemanticscholar.orgresearchgate.net The transformation of this compound into a fused system would likely require initial modification of the nitro group or the pyrazole ring itself.

For example, reduction of the nitro group to an amino group would yield 1-(cyclohexylmethyl)-1H-pyrazol-3-amine. This aminopyrazole derivative could then serve as a versatile building block for the construction of various fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, through condensation reactions with appropriate bifunctional reagents. nih.gov

Another strategy could involve the introduction of a functional group at the C-4 position, which could then participate in a cyclization reaction with a substituent at the C-3 position. For instance, the introduction of a carbaldehyde group at C-4 could enable the synthesis of fused systems like pyrazolo[3,4-b]pyridines. semanticscholar.org

Table 2: Examples of Fused Heterocyclic Systems from Pyrazole Precursors

| Pyrazole Precursor | Reagent/Condition | Fused System Formed | Reference |

| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Triethylammonium acetate | Pyrazolo[3,4-d]pyrimidin-4-amine | nih.gov |

| 5-Aminopyrazole | Bifunctional reagents | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| Pyrazole-4-carbaldehydes | Various reagents | Pyrazolo[3,4-b]pyridines, Pyrazolo[3,4-d]pyrimidines | semanticscholar.org |

Spectroscopic and Structural Characterization Techniques for Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.

Proton NMR (¹H NMR) is instrumental in identifying the chemical environment of all hydrogen atoms in the molecule. The spectrum of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole displays distinct signals for the protons on the pyrazole (B372694) ring and the cyclohexylmethyl substituent.

The two protons on the pyrazole ring are chemically distinct and appear as doublets in the aromatic region of the spectrum. The proton at the C-5 position (H-5) is typically found further downfield compared to the proton at the C-4 position (H-4) due to the electronic effects of the adjacent nitrogen atoms. The presence of the electron-withdrawing nitro group at the C-3 position further influences these chemical shifts. The coupling between these two adjacent protons results in a characteristic doublet-of-doublets pattern, with a typical coupling constant (³JHH) of approximately 2-3 Hz.

The cyclohexylmethyl group gives rise to a more complex set of signals in the aliphatic region. The two methylene (B1212753) protons (N-CH₂) adjacent to the pyrazole ring are diastereotopic and typically appear as a doublet. These protons are coupled to the single proton on the cyclohexyl ring to which the methylene group is attached. The remaining protons of the cyclohexyl ring produce a series of overlapping multiplets at higher field (further upfield).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (Pyrazole) | 7.8 - 8.2 | d | ~2.5 |

| H-4 (Pyrazole) | 7.0 - 7.4 | d | ~2.5 |

| N-CH₂ (Methylene) | 4.1 - 4.4 | d | ~7.5 |

| CH (Cyclohexyl) | 1.8 - 2.1 | m | - |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The carbon atom attached to the nitro group (C-3) is significantly deshielded and appears far downfield. The other two pyrazole ring carbons, C-4 and C-5, resonate in the aromatic region. The carbons of the cyclohexylmethyl substituent appear in the aliphatic region of the spectrum, with the methylene carbon (N-CH₂) being the most downfield of this group due to its proximity to the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (Pyrazole) | 150 - 155 |

| C-5 (Pyrazole) | 130 - 135 |

| C-4 (Pyrazole) | 110 - 115 |

| N-CH₂ (Methylene) | 55 - 60 |

| CH (Cyclohexyl) | 35 - 40 |

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the chemical environment of the nitrogen atoms. In this compound, three distinct nitrogen signals are expected. The two nitrogen atoms of the pyrazole ring (N-1 and N-2) will have characteristic chemical shifts, which are influenced by the cyclohexylmethyl substituent on N-1. The nitrogen atom of the nitro group (-NO₂) will exhibit a significantly different chemical shift, typically found much further downfield, which is characteristic of nitro compounds.

Table 3: Predicted ¹⁵N NMR Chemical Shifts

| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N (Nitro group) | 350 - 380 |

| N-1 (Pyrazole) | 170 - 200 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the H-4 and H-5 protons of the pyrazole ring and establish the connectivity within the cyclohexylmethyl group, for instance, between the N-CH₂ protons and the adjacent methine proton on the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is used to definitively assign each carbon signal to its attached proton(s), for example, linking the ¹H signal for H-5 to the ¹³C signal for C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. For example, HMBC would show a correlation from the N-CH₂ protons to the C-5 and N-1 carbons of the pyrazole ring, confirming the attachment point of the substituent. Correlations from H-4 and H-5 to C-3 would confirm the position of the nitro group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It can be used to confirm the stereochemistry and conformation of the cyclohexylmethyl group relative to the pyrazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of functional groups and provides a characteristic "fingerprint" of the molecule.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the most diagnostic absorptions are those corresponding to the nitro (NO₂) group. The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The C-H stretching vibrations of the pyrazole ring and the aliphatic cyclohexylmethyl group, as well as the C=N and C=C stretching of the aromatic ring, also appear in their expected regions.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ | Symmetric Stretch | 1340 - 1380 | Strong |

| C-H (Pyrazole) | Stretch | 3100 - 3150 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2950 | Strong |

Table of Compounds Mentioned

| Compound Name |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight.

The fragmentation of N-alkyl-3-nitropyrazoles is influenced by the stability of the pyrazole ring, the lability of the nitro group, and the nature of the N-alkyl substituent. Based on studies of related compounds such as 1-methyl-3-nitropyrazole and 1-(cyclohexylmethyl)-1H-pyrazole, a predictable fragmentation pathway can be outlined. researchgate.net

A primary fragmentation pathway would likely involve the loss of the nitro group (NO₂) as a radical, leading to a significant [M - NO₂]⁺ fragment. Another characteristic fragmentation would be the cleavage of the bond between the pyrazole nitrogen and the cyclohexylmethyl group, resulting in ions corresponding to the cyclohexylmethyl cation ([C₇H₁₃]⁺) and the 3-nitropyrazole radical cation. Further fragmentation of the cyclohexylmethyl group and the pyrazole ring would produce a series of smaller, characteristic ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Origin |

| [M]⁺ | 209 | Molecular Ion |

| [M - NO₂]⁺ | 163 | Loss of the nitro group |

| [C₇H₁₃]⁺ | 97 | Cyclohexylmethyl cation |

| [C₄H₃N₃O₂]⁺ | 113 | 3-nitropyrazole cation |

Note: The fragmentation data is hypothetical and based on established fragmentation patterns of similar chemical moieties.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of this compound in its crystalline solid state. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's properties.

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined.

Numerous studies on substituted nitropyrazoles have demonstrated the utility of this technique in elucidating their molecular geometries. researchgate.net For this compound, X-ray analysis would be expected to reveal the planarity of the pyrazole ring and the orientation of the nitro group relative to the ring. It would also determine the conformation of the cyclohexylmethyl substituent and detail any significant intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. The crystal structure of the related compound, 3,5-diisopropyl-4-nitropyrazole, has been successfully determined from X-ray powder diffraction data, indicating that even without large single crystals, structural information can be obtained for this class of compounds. researchgate.net

Table 3: Potential Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths (Å) | e.g., C-N, N-N, N-O, C-C |

| Bond Angles (°) | e.g., C-N-N, O-N-O |

| Torsion Angles (°) | Conformation of the cyclohexylmethyl group |

Note: This table represents the type of data obtained from an X-ray crystallography experiment and is not actual data for the specified compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. ekb.eg DFT methods are widely used to investigate the optimized geometries and electronic structures of nitropyrazole derivatives. energetic-materials.org.cnresearchgate.net A common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a suitable basis set like 6-311G(d,p) or aug-cc-pVDZ, to perform geometry optimization and calculate electronic properties. energetic-materials.org.cnresearchgate.netnih.gov

Once the molecule's geometry is optimized to a stable energy minimum on the potential energy surface, various global reactivity descriptors can be calculated. ekb.egenergetic-materials.org.cn These descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's chemical reactivity and stability. ekb.eg Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and higher stability.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): Describes the molecule's ability to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, or electron acceptor.

For 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole, the presence of the electron-withdrawing nitro group is expected to significantly influence these parameters, enhancing its electrophilic character.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures stability and resistance to deformation. |

| Global Softness (S) | 1 / η | Indicates chemical reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures electron-attracting power. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies electrophilic nature. |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. numberanalytics.comunesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). wuxiapptec.comresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the pyrazole (B372694) ring, while the strong electron-withdrawing nature of the nitro group would cause the LUMO to be significantly localized on the nitro group and the adjacent C3 position of the pyrazole ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a large gap implies high stability and low reactivity. researchgate.net Theoretical studies on nitropyrazoles confirm that the number and position of nitro groups have a significant impact on the HOMO-LUMO gap. researchgate.net The introduction of the nitro group at the C3 position is expected to lower the LUMO energy, decrease the HOMO-LUMO gap, and thus increase the reactivity of the pyrazole ring towards nucleophilic attack. wuxiapptec.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. uni-muenchen.dewolfram.com The MEP map illustrates the electrostatic potential on the surface of the molecule, typically defined by a constant electron density. uni-muenchen.de Different colors are used to represent regions of varying potential:

Red: Indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.net

Blue: Indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net

Green: Represents neutral or near-zero potential regions. researchgate.net

For this compound, an MEP analysis would predictably show a strong negative potential (red) localized around the oxygen atoms of the nitro group, highlighting this area as the primary site for interaction with electrophiles or hydrogen bond donors. mdpi.comresearchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the cyclohexylmethyl group and potentially near the pyrazole ring protons, indicating sites susceptible to nucleophilic attack. mdpi.com The MEP map provides a clear, intuitive guide to the molecule's reactivity and intermolecular interaction sites. researchgate.net

Aromaticity Studies of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its degree of aromaticity can be quantified using various computational indices. energetic-materials.org.cn Aromaticity is a key factor influencing the stability, reactivity, and magnetic properties of the ring system. The substituents on the pyrazole ring can modulate its aromatic character.

Two of the most widely used computational methods for assessing aromaticity are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netresearchgate.net

HOMA (Harmonic Oscillator Model of Aromaticity): This is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. rsc.org A HOMA value of 1 indicates a fully aromatic system, while a value of 0 (or less) suggests a non-aromatic system.

NICS (Nucleus-Independent Chemical Shift): This is a magnetic criterion for aromaticity. It involves calculating the absolute magnetic shielding at a specific point, usually the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)). mdpi.com A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests anti-aromaticity. mdpi.comnih.gov

Studies on substituted pyrazoles show that the parent pyrazole ring is significantly aromatic. The introduction of an electron-withdrawing nitro group at the C3 position would likely lead to some distortion in the ring geometry and a perturbation of the π-electron system, which could slightly decrease the aromaticity as measured by HOMA and NICS indices. researchgate.net

| Aromaticity Index | Basis of Calculation | Indication of Aromaticity |

|---|---|---|

| HOMA | Bond Lengths | Value approaches 1 |

| NICS | Magnetic Shielding | Negative value (e.g., -10 ppm) |

Conformational Analysis of the Cyclohexylmethyl Substituent and Its Influence on Molecular Geometry

A thorough conformational analysis would involve systematically exploring the potential energy surface by rotating the key single bonds: the N1-CH₂ bond and the CH₂-cyclohexyl bond. For the cyclohexane (B81311) ring itself, the primary low-energy conformations are the chair, twist-boat, and boat forms, with the chair conformation being the most stable.

Computational methods, particularly DFT, can be used to perform these calculations. acs.org By optimizing the geometry for various starting conformations, it is possible to identify the global minimum energy structure as well as other low-energy local minima. This analysis helps to understand which shapes the molecule is most likely to adopt and whether there are significant energy barriers between different conformations. The orientation of the bulky and non-polar cyclohexylmethyl group relative to the planar, polar nitropyrazole ring system will be a key determinant of the molecule's crystal packing and its interactions with other molecules.

Reaction Mechanism Elucidation through Transition State Calculations

Understanding how a chemical reaction proceeds requires identifying the pathway from reactants to products, including any intermediate species and, crucially, the transition state. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction. acs.org

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can locate the structures of transition states. acs.org For a reaction involving this compound, such as an N-alkylation or a nucleophilic aromatic substitution, DFT calculations can be employed to:

Optimize the geometries of the reactants, products, and any intermediates.

Locate the transition state structure connecting these species.

Confirm the transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate the activation energy barrier for the reaction.

These calculations provide a detailed, step-by-step picture of the reaction mechanism, rationalizing why certain products are formed and predicting the conditions under which the reaction is likely to occur. acs.org

Despite a comprehensive search of scientific and patent literature, there is no available information specifically concerning the chemical compound “this compound” and its applications in the fields outlined in your request.

Extensive database searches, including Chemical Abstracts Service (CAS), SciFinder, Reaxys, and patent databases such as Google Patents and Espacenet, did not yield any specific research, synthesis, or application data for this particular molecule.

While the broader classes of compounds, namely "nitropyrazoles" and "pyrazoles," are well-documented, this information does not directly apply to the specific molecule . Nitropyrazoles, in general, are recognized for their potential in energetic materials due to the presence of the nitro group, which acts as an oxidizer. The pyrazole ring system is also a common structural motif in medicinal chemistry and materials science, valued for its versatility as a synthetic building block.

However, without any studies or reports on "this compound," it is not possible to provide a scientifically accurate and detailed article on its role as a precursor for novel organic materials, its utility in complex organic synthesis, or any of the specified sub-topics. Any attempt to do so would be speculative and would not adhere to the strict requirement of focusing solely on the requested compound.

Therefore, we are unable to generate the requested article with the required level of scientific accuracy and detail.

Advanced Applications in Materials Science and Chemical Synthesis

Applications in Analytical Chemistry6.3.1. Reagent for Detection and Quantification of Specific Chemical Species (e.g., other nitro compounds)6.3.2. Chromatographic Standards and Reference Materials (excluding basic identification)

Additionally, as no compounds were discussed in the context of the requested applications, the corresponding table of compound names cannot be generated.

Future Research Directions

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of substituted pyrazoles has evolved from classical condensation reactions to more advanced and sustainable methods. researchgate.net Future research on the synthesis of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole should focus on moving beyond traditional multi-step processes, which often involve harsh conditions and generate significant waste.

Key areas for exploration include:

Green Chemistry Approaches: The development of synthetic protocols using environmentally benign solvents (such as water), microwave-assisted reactions, or solvent-free techniques could significantly improve the sustainability of the synthesis. researchgate.netias.ac.in These methods often lead to shorter reaction times and higher yields.

Catalytic Methods: Investigating the use of heterogeneous or nano-catalysts could offer pathways for more efficient and selective production. mdpi.com For instance, a one-pot, three-component reaction involving a cyclohexylmethyl hydrazine (B178648) equivalent, a suitable three-carbon synthon, and a nitrating agent, facilitated by a reusable catalyst, would represent a significant improvement.

Flow Chemistry: Continuous flow synthesis could provide better control over reaction parameters, leading to higher purity, improved safety (especially when handling nitrated compounds), and easier scalability compared to batch processes.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. researchgate.net | Optimization of reaction conditions (temperature, pressure, time); regioselectivity control. |

| Nano-ZnO Catalyzed Condensation | Environmentally friendly, high efficiency, reusable catalyst. mdpi.com | Synthesis and characterization of the catalyst; managing catalyst deactivation. |

| One-Pot Multi-Component Reaction | High atom economy, reduced waste, simplified work-up procedures. ias.ac.in | Identifying compatible reactants and catalysts; controlling side reactions. |

| Continuous Flow Nitration | Enhanced safety, precise control over exotherms, improved scalability. | Reactor design for handling solids; optimization of flow rates and residence times. |

Investigation of Unique Reactivity Patterns Induced by Combined Substitution

The pyrazole (B372694) ring in this compound is influenced by two electronically distinct substituents. The cyclohexylmethyl group is a bulky, electron-donating alkyl group, while the nitro group is a potent electron-withdrawing group. This combination is expected to induce unique reactivity patterns that warrant detailed investigation.

Future studies should focus on:

Electrophilic Aromatic Substitution: The nitro group deactivates the pyrazole ring towards electrophilic attack, while the N-alkyl group directs substitution. Research should explore whether electrophiles will add to the C4 or C5 position and quantify the regioselectivity of these reactions (e.g., halogenation, sulfonation).

Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the nitro group could render the pyrazole ring susceptible to nucleophilic attack, a reactivity pattern not typical for unsubstituted pyrazoles.

Reactions of the Nitro Group: The reactivity of the nitro group itself, such as its reduction to an amino group, could be explored. This would provide a synthetic handle to create a variety of 3-amino-1-(cyclohexylmethyl)-1H-pyrazole derivatives, which could serve as precursors to fused heterocyclic systems or other functionalized molecules.

Cycloaddition Reactions: While the aromaticity of the pyrazole ring makes it a reluctant participant in cycloaddition reactions, the electronic perturbation caused by the substituents might open up possibilities for novel [3+2] or [4+2] cycloadditions under specific conditions. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide invaluable insights.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate the molecular geometry, electronic structure, and spectroscopic properties of the molecule. researchgate.net This can help in understanding the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map, which are all crucial for predicting reactivity. nih.govresearchgate.net

Reaction Mechanism Simulation: Computational modeling can be employed to explore the transition states and reaction pathways of potential reactions. researchgate.net This would allow for a theoretical assessment of the feasibility and regioselectivity of various synthetic transformations before they are attempted in the lab, saving time and resources.

Predictive QSAR Models: By calculating various molecular descriptors, it may be possible to develop Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) models. researchgate.net These models could predict potential biological activities or material properties, guiding the design of new derivatives with desired characteristics.

Table 2: Predicted Properties of this compound via Computational Modeling

| Property | Computational Method | Predicted Outcome and Significance |

|---|---|---|

| Molecular Electrostatic Potential (MESP) | DFT (e.g., B3LYP/6-31G*) | Identification of electron-rich (N2) and electron-poor (near NO2) regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net |

| Frontier Orbital Energies (HOMO/LUMO) | DFT | Calculation of the energy gap to predict chemical reactivity and electronic properties. A smaller gap suggests higher reactivity. researchgate.net |

| Transition State Energy Barriers | Ab initio / DFT | Determination of activation energies for potential reactions (e.g., nitration, reduction) to predict the most favorable reaction pathways. researchgate.net |

| Dipole Moment | DFT | Prediction of polarity, which influences solubility and intermolecular interactions in materials. |

Development of Structure-Property Relationships for Broader Material Applications

The unique structure of this compound suggests potential for its use in various material applications. Establishing clear structure-property relationships is crucial for realizing this potential.

Future research in this area should target:

Energetic Materials: Nitropyrazoles are a class of compounds known for their energetic properties. nih.gov The presence of the nitro group, combined with the carbon and hydrogen content of the cyclohexylmethyl group, suggests that this compound and its derivatives could be investigated as potential energetic materials or melt-cast explosives. mdpi.com Research would involve synthesizing related compounds with varying degrees of nitration and analyzing their thermal stability, density, and detonation properties.

Optical Materials: Pyrazole derivatives can exhibit interesting photophysical properties. mdpi.com Investigations into the fluorescence and nonlinear optical properties of this compound could reveal its potential for use in organic light-emitting diodes (OLEDs) or as a molecular sensor.

Coordination Chemistry: The pyrazole ring, with its two adjacent nitrogen atoms, is an excellent ligand for coordinating with metal ions. The bulky cyclohexylmethyl group could influence the steric environment around the metal center, leading to novel catalysts or metal-organic frameworks (MOFs) with unique structural and functional properties.

Q & A

Q. What are the standard spectroscopic methods for confirming the structure of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole?

- Methodological Answer : Structural confirmation relies on NMR (¹H and ¹³C), IR spectroscopy , and mass spectrometry .

- ¹H NMR : Peaks for the cyclohexylmethyl group (δ 1.0–2.5 ppm, multiplet) and nitro group (deshielding effects on adjacent protons).

- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).

- Mass Spec : Molecular ion peak at m/z corresponding to the molecular formula (e.g., C₁₁H₁₇N₃O₂ for a related compound ).

- Comparative Analysis : Cross-reference spectral data with structurally similar nitro-pyrazoles (e.g., 1-(3-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole ).

Q. What synthetic routes are effective for introducing the cyclohexylmethyl substituent onto the pyrazole ring?

- Methodological Answer :

- Alkylation : React 3-nitro-1H-pyrazole with cyclohexylmethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) with improved yield (75–85%) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How do steric effects of the cyclohexylmethyl group influence reactivity in further functionalization?

- Methodological Answer :

- Steric Hindrance : The bulky cyclohexylmethyl group reduces nucleophilic substitution efficiency at the pyrazole ring.

- Mitigation Strategies : Use polar aprotic solvents (e.g., DMSO) to enhance solubility or employ catalytic Pd-mediated coupling reactions .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved for nitro-pyrazole derivatives?

- Methodological Answer :

- Dynamic NMR Studies : Assess rotational barriers of the nitro group or cyclohexylmethyl moiety, which may cause peak splitting .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., as done for 3-(4-Methyl-3-nitrophenyl)-1H-pyrazole ).

- DFT Calculations : Predict and compare theoretical vs. experimental spectra to identify conformational isomers .

Q. What strategies optimize regioselectivity in multi-step syntheses of nitro-pyrazole hybrids?

- Methodological Answer :

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach triazole moieties selectively to the pyrazole ring .

- Protection/Deprotection : Temporarily protect the nitro group with Boc or TMS during alkylation steps .

- Table : Comparison of Reaction Yields Under Different Conditions

| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| CuAAC | CuSO₄ | THF/H₂O | 61 | |

| Alkylation | K₂CO₃ | DMF | 72 |

Q. How do electron-withdrawing (nitro) and electron-donating (cyclohexylmethyl) groups affect bioactivity in pyrazole derivatives?

- Methodological Answer :

- Nitro Group : Enhances electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites) .

- Cyclohexylmethyl : Increases lipophilicity, improving membrane permeability (logP ~2.8 predicted via ChemAxon ).

- Case Study : In 3-(4-Methyl-3-nitrophenyl)-1H-pyrazole, the nitro group showed antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar pyrazole alkylation reactions?

- Methodological Answer :

- Solvent Effects : Polar solvents (DMF) vs. non-polar (toluene) impact reaction kinetics and byproduct formation .

- Catalyst Loading : Excess base (e.g., K₂CO₃) may hydrolyze sensitive intermediates, reducing yield .

- Temperature Control : Microwave-assisted synthesis minimizes side reactions compared to conventional heating .

Experimental Design Considerations

Q. What precautions are critical when handling nitro-pyrazole derivatives in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.